molecular formula C9H10O3S B12207520 3-(Ethylsulfonyl)benzaldehyde

3-(Ethylsulfonyl)benzaldehyde

Cat. No.: B12207520
M. Wt: 198.24 g/mol
InChI Key: MPJBQJZPGMLQCH-UHFFFAOYSA-N
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Description

3-(Ethylsulfonyl)benzaldehyde is an organic compound with the molecular formula C9H10O3S It is a benzaldehyde derivative where the benzene ring is substituted with an ethylsulfonyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Ethylsulfonyl)benzaldehyde can be synthesized through several methods. One common approach involves the sulfonylation of benzaldehyde derivatives. For instance, the reaction of benzaldehyde with ethylsulfonyl chloride in the presence of a base such as pyridine can yield this compound. The reaction typically occurs under mild conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfonyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Ethylsulfonyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethylsulfonyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethylsulfonyl group can also participate in interactions with biological molecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfonyl)benzaldehyde
  • 4-(Ethylsulfonyl)benzaldehyde
  • 3-(Ethylsulfonyl)benzoic acid

Uniqueness

3-(Ethylsulfonyl)benzaldehyde is unique due to the specific positioning of the ethylsulfonyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

Properties

IUPAC Name

3-ethylsulfonylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-2-13(11,12)9-5-3-4-8(6-9)7-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJBQJZPGMLQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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